
(R)-2-Imidazol-1-yl-1-phenyl-ethanol
Overview
Description
(R)-2-Imidazol-1-yl-1-phenyl-ethanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity
Several studies have focused on the antifungal properties of (R)-2-Imidazol-1-yl-1-phenyl-ethanol and its derivatives. A notable investigation synthesized a series of aromatic ester and carbamate derivatives from this compound. The results indicated that these derivatives exhibited significant antifungal activity against Candida albicans and non-albicans strains.
Compound | MIC (μg/mL) against C. albicans | MIC (μg/mL) against non-albicans |
---|---|---|
6c | 1.7 ± 1.4 | 1.9 ± 2.0 |
(-)-6a | 0.5 (30x more active than fluconazole) | N/A |
(-)-6b | 0.9 (90x more active than fluconazole) | N/A |
The (-) isomers of these compounds demonstrated up to 500 times greater activity than their (+) counterparts, highlighting the importance of stereochemistry in their efficacy .
Antiprotozoal Activity
This compound has also been evaluated for its antiprotozoal properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. A study screened various derivatives for their inhibitory effects on the enzyme CYP51, which is crucial for the survival of the parasite.
Compound | IC50 (μM) against T. cruzi |
---|---|
1 | 0.04 |
2 | 0.5 |
3 | 5.84 |
The findings indicated that compounds with specific structural modifications, such as halogen substitutions, enhanced their antiparasitic activity significantly .
Anticancer Properties
Research has indicated that imidazole derivatives can act as potential anticancer agents due to their ability to inhibit various cancer-related pathways. A study involving a series of imidazole-derived alkyl and aryl ethers demonstrated promising results in terms of anticancer activity.
Compound | Binding Affinity (kcal/mol) | Target Protein |
---|---|---|
7 | -7.5 | EGFR |
8 | -8.0 | VEGFR2 |
9 | -7.8 | HSP90 |
These compounds were characterized using various techniques including NMR and mass spectrometry, and showed significant binding affinities to key proteins involved in cancer progression .
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that allow it to interact with biological targets effectively:
- Iron Chelation : The imidazole ring serves as a chelating agent for iron, which is essential for various enzymatic processes in pathogens.
- Hydrophobic Interactions : The presence of phenyl groups enhances hydrophobic interactions with target proteins, contributing to improved binding affinity and biological activity.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(1R)-2-imidazol-1-yl-1-phenylethanol |
InChI |
InChI=1S/C11H12N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9,11,14H,8H2/t11-/m0/s1 |
InChI Key |
NTWZHQAXJSJOIB-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN2C=CN=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.